N-Ethyl Substitution Increases Molecular Weight by 16.3% and Eliminates Hydrogen Bond Donor Capacity Relative to the Unsubstituted Primary Amine
The replacement of the primary amine (-NH₂) in 1-(isoquinolin-5-yl)ethan-1-amine with an N-ethyl secondary amine (-NHEt) adds 28.05 g/mol to the molecular weight (200.28 vs. 172.23) and reduces the hydrogen bond donor count from 2 to 1, while maintaining 2 hydrogen bond acceptors. This alteration is relevant for medicinal chemistry programs where modulating hydrogen bond donor count influences oral bioavailability, blood-brain barrier permeability, and off-target promiscuity .
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW: 200.28 g/mol; HBD: 1; HBA: 2; Formula: C₁₃H₁₆N₂ |
| Comparator Or Baseline | 1-(Isoquinolin-5-yl)ethan-1-amine: MW 172.23 g/mol; HBD: 2; HBA: 2; Formula: C₁₁H₁₂N₂ |
| Quantified Difference | ΔMW = +28.05 g/mol (+16.3%); ΔHBD = -1 (from 2 to 1) |
| Conditions | Computed molecular properties; vendor-certified analytical data for both compounds |
Why This Matters
This difference is critical when a project requires fine-tuning of LogP, permeability, or avoiding primary amine-related metabolic liabilities (e.g., MAO-mediated deamination).
